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Compound of Interest

Compound Name: (Rac)-S 16924

Cat. No.: B15578292 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
S 16924, chemically identified as the (R)-enantiomer of 2-[1-[2-(2,3-dihydro-benzo[1][2]dioxin-

5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone, is a novel antipsychotic agent with a

distinct pharmacological profile.[1][3] Extensive research has characterized S 16924 as a

potent serotonin (5-HT)1A receptor partial agonist with additional antagonist properties at other

monoaminergic receptors, drawing comparisons to atypical antipsychotics like clozapine.[1][3]

[4] This document provides a detailed overview of the pharmacological effects of S 16924,

including its receptor binding affinities, functional activities, and in vivo effects, based on

published preclinical studies.

Disclaimer: While S 16924 is a chiral molecule, publicly available scientific literature primarily

focuses on the (R)-enantiomer. Despite extensive searches, no pharmacological data for the

corresponding (S)-enantiomer was found. Therefore, this document details the effects of the

single, pharmacologically active (R)-enantiomer, S 16924.

Data Presentation
Table 1: Receptor Binding Affinity of S 16924
This table summarizes the binding affinities (Ki, nM) of S 16924 for various human (h) and

native receptors, providing a comparative view with clozapine and haloperidol.
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Receptor
S 16924 (Ki,
nM)

Clozapine (Ki,
nM)

Haloperidol
(Ki, nM)

Reference

hDopamine D2 Modest Affinity Modest Affinity High Affinity [3]

hDopamine D3 Modest Affinity Modest Affinity High Affinity [3]

hDopamine D4
High Affinity (5-

fold > D2/D3)
High Affinity --- [3]

hSerotonin 5-

HT1A
High Affinity --- Inactive [3]

hSerotonin 5-

HT2A
Marked Affinity Marked Affinity --- [3]

hSerotonin 5-

HT2C (INI

isoform)

8.28 (pKi) 8.04 (pKi) <6.0 (pKi) [2]

hMuscarinic M1 >1000 4.6 >1000 [1]

Histamine H1 158 5.4 453 [1]

Table 2: In Vivo Pharmacological Effects of S 16924
This table presents the in vivo effects of S 16924 in various animal models, highlighting its

potential antipsychotic and extrapyramidal side effect profile in comparison to clozapine and

haloperidol.
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Model / Effect S 16924 Clozapine Haloperidol Reference

Antipsychotic-like

Activity

Inhibition of

Apomorphine-

induced Climbing

(ID50, mg/kg,

s.c.)

0.96 1.91 0.05 [3]

Inhibition of DOI-

induced Head-

Twitches (ID50,

mg/kg)

0.15 0.04 0.07 [1]

Inhibition of

Phencyclidine-

induced

Locomotion

(ID50, mg/kg)

0.02 0.07 0.08 [1]

Extrapyramidal

Side Effect

Profile

Induction of

Catalepsy

Not induced

(≥80.0 mg/kg)

Not induced

(≥80.0 mg/kg)

Induced (0.04-

0.63 mg/kg)
[1]

Inhibition of

Haloperidol-

induced

Catalepsy (ID50)

3.2 5.5 --- [1]

Other In Vivo

Effects

Prolactin Level

Increase

4-fold (2.5-40.0

mg/kg)

3-fold (10.0-40.0

mg/kg)

24-fold (0.01-

0.16 mg/kg)
[1]

Inhibition of

Raphe Neuron

Potent Weak Weak [3]
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Firing

Increase in

Frontocortical

Dopamine Levels

Dose-dependent
Selective

increase

Modest, non-

selective

increase

[3]

Reduction in

Frontocortical 5-

HT Levels

Dose-dependent Little influence Little influence [3]

Experimental Protocols
Protocol 1: Receptor Binding Affinity Assay
Objective: To determine the affinity of S 16924 for various monoaminergic receptors.

Methodology:

Membrane Preparation:

Utilize cell lines (e.g., CHO cells) stably expressing the human cloned receptor of interest

(e.g., hD2, hD3, hD4, h5-HT1A, h5-HT2A, h5-HT2C).

Alternatively, use native rodent brain tissue homogenates for specific receptor binding.

Radioligand Binding Assay:

Incubate prepared membranes with a specific radioligand for the receptor of interest (e.g.,

[³H]spiperone for D2, [³H]8-OH-DPAT for 5-HT1A).

Add increasing concentrations of S 16924 (or comparator compounds) to compete with

the radioligand for receptor binding.

Incubate at an appropriate temperature and for a sufficient duration to reach equilibrium.

Separation and Detection:

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free

radioligand.
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Wash the filters to remove non-specific binding.

Measure the radioactivity retained on the filters using liquid scintillation counting.

Data Analysis:

Calculate the specific binding by subtracting non-specific binding (determined in the

presence of a high concentration of a non-labeled ligand) from total binding.

Determine the IC50 value (concentration of the drug that inhibits 50% of specific

radioligand binding) by non-linear regression analysis.

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 +

[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

Protocol 2: [³⁵S]GTPγS Functional Assay
Objective: To determine the functional activity (agonist, partial agonist, or antagonist) of S

16924 at G-protein coupled receptors.

Methodology:

Membrane Preparation:

Prepare membranes from cells expressing the receptor of interest as described in Protocol

1.

[³⁵S]GTPγS Binding Assay:

Incubate the membranes in a buffer containing GDP, [³⁵S]GTPγS, and varying

concentrations of S 16924.

To test for antagonist activity, perform the incubation in the presence of a known agonist

for the receptor.

Incubation and Termination:
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Incubate the mixture at 30°C for 60 minutes.

Terminate the reaction by rapid filtration as described in Protocol 1.

Data Analysis:

Measure the amount of [³⁵S]GTPγS bound to the membranes.

An increase in [³⁵S]GTPγS binding indicates agonist activity, while inhibition of agonist-

stimulated binding indicates antagonist activity. Partial agonism is characterized by a

submaximal stimulation compared to a full agonist.

Protocol 3: In Vivo Microdialysis in Freely Moving Rats
Objective: To assess the effect of S 16924 on extracellular levels of neurotransmitters in

specific brain regions.

Methodology:

Surgical Implantation:

Anesthetize adult male rats and stereotaxically implant a microdialysis guide cannula into

the brain region of interest (e.g., frontal cortex, striatum, nucleus accumbens).

Allow animals to recover from surgery.

Microdialysis Procedure:

On the day of the experiment, insert a microdialysis probe into the guide cannula.

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

Collect dialysate samples at regular intervals (e.g., every 20 minutes).

Drug Administration and Sample Collection:

After collecting baseline samples, administer S 16924 (or vehicle/comparator drugs) via

the desired route (e.g., subcutaneous).
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Continue collecting dialysate samples for several hours post-administration.

Neurochemical Analysis:

Analyze the collected dialysate samples for neurotransmitter content (e.g., dopamine,

serotonin, and their metabolites) using high-performance liquid chromatography with

electrochemical detection (HPLC-ED).

Data Analysis:

Express neurotransmitter concentrations as a percentage of the baseline levels for each

animal.

Compare the effects of S 16924 with vehicle and other reference compounds.
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Click to download full resolution via product page

Caption: Receptor binding and functional activity of S 16924.

Experimental Workflow for In Vivo Microdialysis
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In Vivo Microdialysis Workflow
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Caption: Workflow for in vivo microdialysis experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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